molecular formula C11H13NO2 B7812911 3-(2,6-Dimethoxyphenyl)propionitrile

3-(2,6-Dimethoxyphenyl)propionitrile

Cat. No.: B7812911
M. Wt: 191.23 g/mol
InChI Key: AAKQZUJXZCJZTC-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)propionitrile is a nitrile-containing organic compound characterized by a propionitrile backbone substituted with a 2,6-dimethoxyphenyl group. The methoxy substituents on the aromatic ring likely enhance solubility in polar solvents compared to non-polar analogs, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Properties

IUPAC Name

3-(2,6-dimethoxyphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3,6-7H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKQZUJXZCJZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)propionitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,6-Dimethoxyphenyl)propionitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(2,6-Dimethoxyphenyl)propionitrile with structurally related nitrile derivatives based on substituent effects, molecular properties, and applications inferred from the evidence:

Compound Molecular Formula Molecular Weight Key Structural Features Applications/Reactivity Reference
This compound C₁₁H₁₃NO₂ 191.23* 2,6-Dimethoxy phenyl group; nitrile moiety Likely intermediate for pharmaceuticals; methoxy groups may improve solubility N/A
3-(2,6-Dichlorophenoxy)propanenitrile C₉H₇Cl₂NO 216.06 2,6-Dichloro phenoxy ether; nitrile moiety Potential agrochemical precursor (chlorine enhances stability and lipophilicity)
3-(2,6-Dimethylmorpholin-4-yl)propionitrile C₁₀H₁₇N₂O 185.25 Morpholine ring with dimethyl groups; nitrile Pharmaceutical intermediate (morpholine enhances bioavailability)
3,3-Diphenylpropionitrile C₁₅H₁₃N 207.27 Diphenyl substitution; nitrile Precursor for drug synthesis; reference compound in analytical chemistry

*Calculated molecular weight based on formula.

Key Observations:

  • Substituent Effects: Methoxy vs. In contrast, the chloro substituents in 3-(2,6-Dichlorophenoxy)propanenitrile are electron-withdrawing, likely improving stability and lipophilicity for agrochemical applications . Morpholine Ring: The dimethylmorpholine substituent in 3-(2,6-Dimethylmorpholin-4-yl)propionitrile introduces a tertiary amine, which may improve bioavailability and binding affinity in drug candidates compared to purely aromatic analogs .
  • Reactivity :

    • Nitrile groups in all compounds enable reactions such as hydrolysis (to carboxylic acids) or reduction (to amines). However, the diphenyl structure of 3,3-Diphenylpropionitrile may sterically hinder these reactions compared to less bulky analogs .
  • Applications: Methoxy and morpholine-substituted nitriles are more likely to serve as pharmaceutical intermediates due to their polar functional groups. Chlorinated derivatives, like 3-(2,6-Dichlorophenoxy)propanenitrile, may find use in agrochemicals due to enhanced stability .

Research Findings and Limitations

Notes and Considerations

  • Experimental studies (e.g., solubility assays, reactivity profiling) are needed to validate these hypotheses.
  • Regulatory and safety data for the listed compounds vary; for example, 3-(2,6-Dichlorophenoxy)propanenitrile may require handling precautions due to halogenated byproducts .

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